Methylpropyldichlorosilane
Overview
Description
Methylpropyldichlorosilane is an organosilicon compound with the chemical formula C4H10Cl2Si. It is a colorless liquid that is primarily used as an intermediate in the synthesis of other organosilicon compounds. The compound is known for its reactivity due to the presence of both silicon and chlorine atoms, making it valuable in various chemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methylpropyldichlorosilane can be synthesized through the reaction of propylmagnesium bromide with methyltrichlorosilane. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the chlorosilane .
Industrial Production Methods
In industrial settings, dichloro(methyl)propylsilane is produced by the direct chlorination of methylpropylsilane. This process involves the reaction of methylpropylsilane with chlorine gas in the presence of a catalyst, such as aluminum chloride, at elevated temperatures .
Chemical Reactions Analysis
Types of Reactions
Methylpropyldichlorosilane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups, such as alkoxy or amino groups.
Hydrolysis: The compound reacts with water to form silanols and hydrochloric acid.
Condensation Reactions: It can undergo condensation with other silanes to form polysiloxanes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alcohols, amines, and thiols. These reactions typically occur under mild conditions with the presence of a base to neutralize the hydrochloric acid formed.
Hydrolysis: This reaction occurs readily in the presence of moisture or water.
Condensation Reactions: These reactions often require a catalyst, such as a strong acid or base, and are conducted at elevated temperatures.
Major Products Formed
Substitution Reactions: The major products are organosilicon compounds with various functional groups.
Hydrolysis: The primary products are silanols and hydrochloric acid.
Condensation Reactions: The major products are polysiloxanes, which are used in the production of silicones.
Scientific Research Applications
Methylpropyldichlorosilane has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds, which are important in the development of new materials and catalysts.
Biology: The compound is used in the modification of biomolecules to improve their stability and functionality.
Medicine: It is employed in the synthesis of silicon-based drugs and drug delivery systems.
Mechanism of Action
The mechanism of action of dichloro(methyl)propylsilane involves the reactivity of the silicon-chlorine bonds. These bonds can be readily broken and replaced with other functional groups, allowing the compound to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific reaction and the functional groups introduced .
Comparison with Similar Compounds
Similar Compounds
Chloromethyldichloromethylsilane: Similar in structure but with a chloromethyl group instead of a propyl group.
Dichlorodimethylsilane: Contains two methyl groups instead of a methyl and a propyl group.
Dichloromethylvinylsilane: Contains a vinyl group instead of a propyl group.
Uniqueness
Methylpropyldichlorosilane is unique due to its combination of a propyl group and two chlorine atoms attached to silicon. This structure provides a balance of reactivity and stability, making it versatile for various applications in synthesis and industrial processes .
Properties
IUPAC Name |
dichloro-methyl-propylsilane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10Cl2Si/c1-3-4-7(2,5)6/h3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNVPGBIHGALKRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[Si](C)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10Cl2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
88002-81-7 | |
Record name | Silane, dichloromethylpropyl-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=88002-81-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID70963350 | |
Record name | Dichloro(methyl)propylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70963350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4518-94-9 | |
Record name | Propylmethyldichlorosilane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4518-94-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Silane, dichloromethylpropyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004518949 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methylpropyldichlorosilane | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96614 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Silane, dichloromethylpropyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Dichloro(methyl)propylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70963350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dichloromethylpropylsilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.586 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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